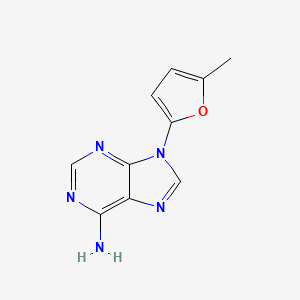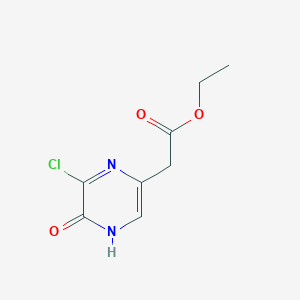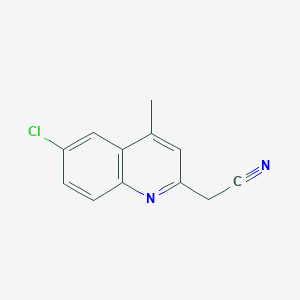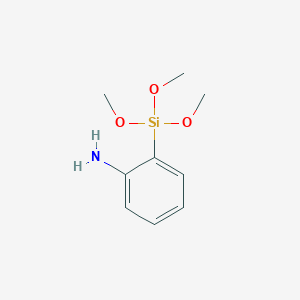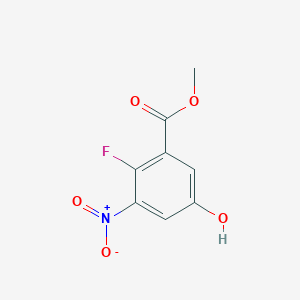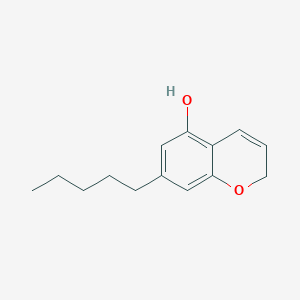![molecular formula C13H14O3 B11889003 1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone](/img/structure/B11889003.png)
1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone is a complex organic compound with a unique structure that includes an oxireno ring fused to a chromen backbone
Métodos De Preparación
The synthesis of 1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone typically involves several steps:
Synthetic Routes: The preparation often starts with the formation of the chromen backbone, followed by the introduction of the oxireno ring. Specific reagents and catalysts are used to ensure the correct stereochemistry.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to optimize yield and purity. Solvents such as dichloromethane or toluene may be used.
Industrial Production Methods: On an industrial scale, the synthesis might involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxireno ring, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include strong acids or bases, and reactions are often conducted at elevated temperatures to facilitate the desired transformations.
Major Products: The major products depend on the specific reaction conditions but can include various oxidized, reduced, or substituted derivatives.
Aplicaciones Científicas De Investigación
1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism by which 1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell growth, and apoptosis, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone can be compared with other similar compounds:
Similar Compounds: Compounds such as (3R,4R)-6-acetyl-2,2-dimethyl-3,4-epoxy-2H-1-benzopyran share structural similarities.
Uniqueness: The presence of the oxireno ring fused to the chromen backbone gives it unique chemical properties and reactivity, distinguishing it from other related compounds.
Propiedades
Fórmula molecular |
C13H14O3 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
1-[(1aR,7bR)-2,2-dimethyl-1a,7b-dihydrooxireno[2,3-c]chromen-6-yl]ethanone |
InChI |
InChI=1S/C13H14O3/c1-7(14)8-4-5-10-9(6-8)11-12(15-11)13(2,3)16-10/h4-6,11-12H,1-3H3/t11-,12-/m1/s1 |
Clave InChI |
HHPHMEFAEUXBAX-VXGBXAGGSA-N |
SMILES isomérico |
CC(=O)C1=CC2=C(C=C1)OC([C@H]3[C@@H]2O3)(C)C |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1)OC(C3C2O3)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



